
N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various pyridazine and imidazo[1,2-a]pyridine derivatives has been reported in the literature. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Similarly, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides were synthesized from 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide and aminopyridines, with the sulfo group affecting the acylation of sterically hindered amines . Another study reported the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and high-resolution mass spectrometry (HRMS) were used to determine the structures of the novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . X-ray diffraction analysis and 1H-NMR spectroscopy were employed to confirm the structure of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . For the 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, the structure was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction, with density functional theory (DFT) calculations providing further insights .
Chemical Reactions Analysis
The chemical reactivity and interactions of the synthesized compounds have been explored in various studies. For example, the interaction of aminopyridines with imidazolide in aromatic form was investigated, highlighting the target for the initial electrophilic attack as the ring nitrogen . The synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide involved a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions, demonstrating the compound's reactivity and functional group transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were analyzed through various methods. The molecular electrostatic potential and frontier molecular orbitals of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide were investigated using DFT, revealing some physicochemical properties of the compound . Additionally, the biological activities of the compounds, such as insecticidal, fungicidal, antibacterial, antifungal, and central nervous system activities, were evaluated, providing insights into their potential applications .
Biological Activities and Case Studies
The synthesized compounds exhibited a range of biological activities. The novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides showed insecticidal and fungicidal activities . The N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated analgesic and anti-inflammatory properties . The antibacterial and antifungal activities of various pyrazole carboxamide, pyridazine, and thienopyridazine derivatives were also tested, with some compounds showing promising results . Additionally, the central nervous system activities of some 6-(N-Benzyl-N-methylamino)-3-methoxy-2-phenyl(and substituted phenyl)imidazo[1,2-b]pyridazines were investigated, with one compound showing significant activity .
Applications De Recherche Scientifique
Serotonin-3 (5-HT3) Receptor Antagonists
N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide and its derivatives have been studied extensively for their potent serotonin-3 (5-HT3) receptor antagonistic activity. These compounds have shown potential in the treatment of conditions such as irritable bowel syndrome, nausea, and vomiting associated with cancer chemotherapy. Studies have demonstrated that specific structural modifications, like the use of heteroaromatic rings (e.g., pyridine, pyridazine, and 1H-indazole) as aromatic moieties, can significantly influence the antagonistic activity of these compounds (Harada et al., 1995), (Ohta et al., 1996).
Anticonvulsant Properties
Derivatives of N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide have been synthesized and evaluated for their anticonvulsant properties. Studies indicate that these compounds, especially those substituted with an amide group on the imidazole ring, show significant activity against seizures induced by various methods in animal models. This research suggests that these derivatives could be potential candidates for antiepileptic drugs (Moreau et al., 1998), (Moreau et al., 1994).
Antimicrobial Applications
Research has identified imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds structurally related to N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, as active agents against Mycobacterium avium infections. These compounds have shown promising results in vivo, indicating their potential as a new class of antibiotics for treating infections caused by M. avium (Moraski et al., 2016).
Antiprotozoal Activity
Studies on derivatives of N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide have demonstrated potent antiprotozoal activity, particularly against Trypanosoma rhodesiense. Modifications in the structure of these compounds, such as the inclusion of guanylhydrazone functionality, have shown to significantly enhance their antiparasitic activity, making them potential candidates for treating diseases caused by protozoan parasites (Sundberg et al., 1990).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-10-2-1-3-11(8-10)17-14(21)12-4-5-13(19-18-12)20-7-6-16-9-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBHVDUFVBXVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)
![1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione](/img/structure/B2499311.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)
![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)
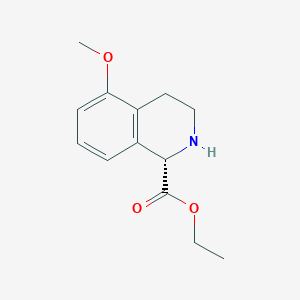
![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)
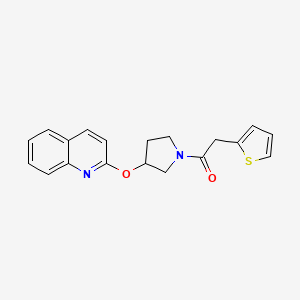
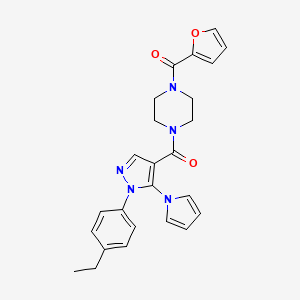
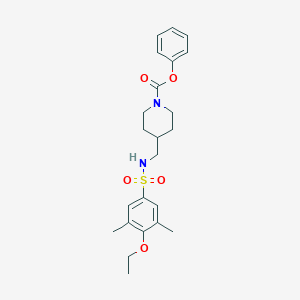
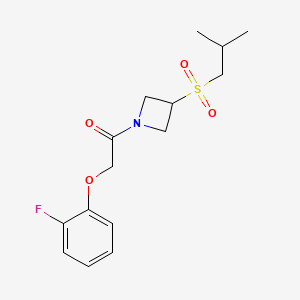
![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
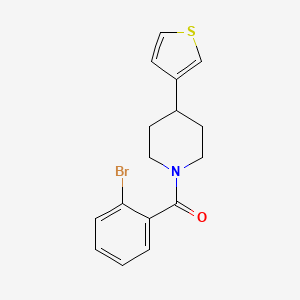
![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)